N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide
Description
This compound belongs to a class of small molecules characterized by a 1,4-benzodioxin core fused with a thiazole ring and substituted with a 2,4-dimethylbenzamide group. The benzodioxin moiety is known for its metabolic stability and ability to modulate biological pathways, while the thiazole ring enhances molecular rigidity and binding affinity to target proteins . Structural analogs, however, demonstrate activities in immunomodulation, antibacterial action, and enzyme inhibition (discussed below).
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-5-15(13(2)9-12)19(23)22-20-21-16(11-26-20)14-4-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECQZAKIGDFABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Antidiabetic Activity
Research has shown that derivatives of compounds similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide exhibit potential antidiabetic properties. A study focused on the synthesis of related compounds demonstrated their efficacy as α-glucosidase inhibitors, which can help manage blood sugar levels in diabetic patients .
Antibacterial Properties
Compounds based on the benzothiazine scaffold have been evaluated for their antibacterial activity. For instance, derivatives targeting bacterial peptide deformylase have shown promising results against Staphylococcus aureus, indicating that similar structures may possess significant antibacterial properties . The ability to inhibit biofilm formation is particularly noteworthy as it can enhance the effectiveness of treatments for chronic infections.
Enzyme Inhibition Studies
The compound's thiazole moiety suggests potential interactions with various enzymes. Inhibition studies on related benzamide compounds have shown that they can act as effective inhibitors for several key enzymes involved in metabolic pathways . This opens avenues for their use in drug design aimed at modulating enzyme activity in diseases such as cancer and diabetes.
Molecular Docking and Computational Studies
Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. Computational studies have indicated that modifications to the benzothiazole structure can enhance binding interactions, thereby improving biological activity . Such insights are crucial for rational drug design.
Organic Semiconductors
Recent advancements suggest that compounds with similar structures may serve as dopants in organic semiconductors. Their ability to improve conductivity and stability in polymer films has been documented, indicating a potential application in electronic devices . This aspect highlights the versatility of this compound beyond traditional pharmaceutical applications.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Synthesis and Evaluation of Benzamide Derivatives | Demonstrated antidiabetic effects through α-glucosidase inhibition | Diabetes management |
| Antibacterial Activity Assessment | Showed significant inhibition against Staphylococcus aureus | Infection control |
| Molecular Docking Studies | Identified optimal binding conformations with target enzymes | Drug design optimization |
| Organic Semiconductor Research | Enhanced conductivity in doped polymer films | Electronics development |
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their biological activities, and research findings:
Structural and Functional Insights
Benzodioxin-Thiazole Derivatives: The thiazole ring in the target compound and analogs (e.g., D4476, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine) enhances π-π stacking interactions with protein targets, critical for immunomodulatory and antibacterial activities . Substitutions on the benzamide group (e.g., 2,4-dimethyl in the target vs. 4-methylbenzenesulfonamide in ) influence solubility and target selectivity. Sulfonamide derivatives exhibit broad-spectrum antibacterial action, while benzamide derivatives may favor kinase or receptor binding .
Benzodioxin-Carboxylic Acid Derivatives: The acetic acid derivative () demonstrates that electron-withdrawing groups on the benzodioxin core improve anti-inflammatory efficacy, likely via COX-2 inhibition.
Scaffold Hopping and SAR: highlights scaffold-hopping strategies using benzodioxin-thiazole derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) to discover PD-1/PD-L1 inhibitors. This suggests the target compound could be optimized for oncology applications . Antihepatotoxic flavones () reveal that hydroxyl groups on the dioxane ring enhance activity, whereas methyl groups (as in the target compound) may improve metabolic stability but reduce polarity .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 334.40 g/mol. The compound features a thiazole ring and a benzodioxin moiety, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antimicrobial Activity : Thiazole derivatives have shown promising antimicrobial properties against various bacterial strains. The benzodioxin structure may enhance membrane permeability and disrupt bacterial cell walls.
- Anticancer Properties : Studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways. They may also inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings
A review of current literature reveals several significant findings regarding the biological activity of similar compounds:
Table 1: Biological Activities of Thiazole Derivatives
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A study involving a thiazole derivative demonstrated significant reduction in tumor size in animal models when administered at specific dosages over a period of four weeks. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
- Case Study 2 : In vitro studies showed that a related compound inhibited the growth of resistant strains of Staphylococcus aureus by disrupting their cell membrane integrity.
Q & A
Q. What are the standard protocols for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide?
- Methodological Answer : The synthesis typically involves coupling a benzodioxin-thiazole intermediate with 2,4-dimethylbenzamide. A general approach includes:
- Dissolving the intermediate (e.g., 4-amino-thiazole derivative) in absolute ethanol with glacial acetic acid as a catalyst.
- Refluxing with substituted benzaldehyde derivatives (e.g., 2,4-dimethylbenzaldehyde) for 4–6 hours under inert conditions.
- Purifying the product via vacuum filtration and recrystallization using ethanol/water mixtures .
Table 1 : Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid (5 drops) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization (ethanol/H₂O) |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, thiazole protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 409.12) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) and reaction path search algorithms:
- Use software like Gaussian or ORCA to model transition states and intermediates.
- Integrate with experimental data (e.g., ICReDD’s approach) to narrow optimal conditions (e.g., solvent polarity, temperature) .
Table 2 : Computational Parameters for Reaction Optimization
| Parameter | Setting |
|---|---|
| Basis Set | B3LYP/6-31G(d,p) |
| Solvent Model | CPCM (ethanol) |
| Convergence Criteria | Energy < 1×10⁻⁶ Hartree |
Q. How to resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Dose-Response Analysis : Use Hill plots to assess EC₅₀ discrepancies.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding inconsistencies (e.g., benzodioxin-thiazole moiety’s conformational flexibility) .
Q. What strategies mitigate heterocyclic byproduct formation during synthesis?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., solvent polarity, stoichiometry) to minimize side reactions (e.g., triazole or oxadiazinane byproducts) .
- In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate stability .
Table 3 : Byproduct Mitigation Strategies
| Variable | Optimal Range |
|---|---|
| Solvent Polarity | Ethanol (dielectric ~24.3) |
| Stoichiometry | 1:1.05 (amine:aldehyde) |
| Reaction Atmosphere | N₂-purged |
Methodological Best Practices
Q. How to design a factorial experiment for optimizing yield?
- Methodological Answer : Implement a 2³ factorial design:
- Factors : Temperature (60°C vs. 80°C), catalyst concentration (5 vs. 10 drops), reaction time (4 vs. 8 hours).
- Response Variables : Yield, purity (HPLC area%).
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .
Q. What safety protocols are critical for handling intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
